Tricyclo[4.2.0.02,4]oct-7-en-5-one
Description
Significance of Strained Polycyclic Systems in Chemical Research
Strained polycyclic systems are not merely chemical curiosities; they are pivotal in advancing our understanding of chemical bonding and reactivity. The energy stored in the strained bonds can be released in chemical reactions, providing a powerful driving force for transformations that would otherwise be energetically unfavorable. This has profound implications for the synthesis of complex natural products and novel materials. The study of these molecules allows chemists to probe the limits of molecular stability and to discover new types of reactions and reaction mechanisms. Furthermore, the rigid frameworks of polycyclic compounds provide excellent scaffolds for the precise spatial arrangement of functional groups, which is crucial in fields such as medicinal chemistry and catalysis.
Unique Structural Features and Topological Complexity of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one
The structure of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one is a testament to the diverse ways in which carbon atoms can be arranged in three-dimensional space. The nomenclature itself, tricyclo[4.2.0.0²,⁴]octane, reveals a bicyclo[4.2.0]octane core with an additional bridge between carbons 2 and 4. The "-7-en-5-one" suffix indicates the presence of a double bond between carbons 7 and 8 and a ketone functional group at carbon 5.
This arrangement results in a highly constrained and topologically complex molecule. The fusion of a cyclobutane (B1203170) ring and a cyclopropane-like bicyclo[1.1.0]butane moiety within the larger framework leads to significant angle and torsional strain. The molecule's three-dimensional shape is far from planar, with the atoms contorted into a compact, cage-like structure.
Table 1: Computed Properties of a Related Tricyclo[4.2.0.0²,⁴]octene
| Property | Value |
| Molecular Weight | 106.16 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 0 |
| Rotatable Bond Count | 0 |
| Exact Mass | 106.078250319 Da |
| Monoisotopic Mass | 106.078250319 Da |
| Topological Polar Surface Area | 0 Ų |
| Heavy Atom Count | 8 |
Data for the related compound Tricyclo[4.2.0.0²,⁴]oct-5-ene, computed by PubChem. nih.gov
Contextualization within C₈H₈O Isomers and Related Caged Compounds
The molecular formula C₈H₈O represents a vast number of structural isomers, each with its own distinct chemical and physical properties. sigmaaldrich.com These isomers can range from simple aromatic compounds like phenylacetaldehyde (B1677652) and acetophenone (B1666503) to other complex polycyclic systems. The study of these isomers is a classic exercise in chemical education and research, highlighting the incredible diversity that can arise from a simple combination of atoms.
Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one stands out among its C₈H₈O isomers due to its caged structure. Caged compounds, in general, are a special class of polycyclic molecules characterized by their rigid, three-dimensional frameworks. Other notable examples of caged structures include cubane (B1203433) and its derivatives, which have also been the subject of intense research due to their high strain energy and unique spectroscopic properties. The study of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one and its isomers contributes to our broader understanding of the structure-property relationships within this diverse class of molecules.
Historical Context of Synthesis and Reactivity Studies for Analogs
The synthesis of strained polycyclic molecules like Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one and its analogs has historically been a challenging endeavor, often requiring innovative synthetic strategies. Photochemical reactions, in particular, have proven to be a powerful tool for the construction of such complex frameworks. The use of photochemical synthesis for a related saturated compound, tricyclo[4.2.0.0²,⁴]octan-5-one, highlights its potential as a pharmaceutical intermediate.
The reactivity of these systems is often dominated by reactions that lead to a relief of ring strain. Solvolytic studies on derivatives of the closely related tricyclo[4.2.0.0²,⁴]octan-5-yl system have provided valuable insights into the effect of cyclopropane (B1198618) and cyclobutane orbital alignments on reactivity and the propensity for rearrangement. These studies are crucial for predicting and controlling the chemical behavior of this class of compounds. The thermal and photochemical rearrangements of related tricyclo[4.2.0.0]octadiene systems have also been investigated, revealing complex reaction pathways that can lead to the formation of other interesting polycyclic and monocyclic structures.
Properties
CAS No. |
56666-78-5 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
tricyclo[4.2.0.02,4]oct-7-en-5-one |
InChI |
InChI=1S/C8H8O/c9-8-5-2-1-4(5)6-3-7(6)8/h1-2,4-7H,3H2 |
InChI Key |
ADXLIAGMLNOWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C3C2C=C3 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Pathways of Tricyclo 4.2.0.02,4 Oct 7 En 5 One
Thermal Rearrangement Chemistry
The application of heat to Tricyclo[4.2.0.02,4]oct-7-en-5-one initiates a cascade of intricate molecular rearrangements, driven by the release of inherent ring strain. These transformations involve a series of pericyclic reactions, including valence isomerizations, sigmatropic shifts, and retro-cycloadditions, as well as strain-induced ring-opening events.
Valence Isomerizations and Sigmatropic Shifts
Valence isomerizations, which involve the reorganization of bonding electrons and atomic nuclei without the migration of atoms or groups, are a hallmark of the thermal chemistry of this compound. These processes are often intertwined with sigmatropic shifts, where a sigma-bonded atom or group migrates across a pi-electron system. The high degree of strain within the tricyclic framework provides a potent thermodynamic driving force for these rearrangements, leading to the formation of more stable isomeric structures.
Retro-Cycloaddition Reactions
Given its bicyclo[4.2.0]octane core, this compound is susceptible to retro-cycloaddition reactions under thermal activation. These reactions involve the cleavage of two sigma bonds, leading to the formation of two or more stable, smaller molecules. For instance, a retro-[2+2] cycloaddition could lead to the cleavage of the cyclobutane (B1203170) ring, a common motif in the thermal decomposition of such strained systems. The specific products of these retro-cycloaddition pathways are dependent on the reaction conditions and the substitution pattern of the tricyclic ketone.
Strain-Induced Ring Opening and Rearrangement
The considerable ring strain inherent in the fused cyclobutane and cyclobutene (B1205218) rings of this compound is a primary driver of its thermal reactivity. researchgate.net This strain can be released through the cleavage of one or more of the strained C-C bonds, initiating a cascade of rearrangements. These processes can lead to a variety of products, including monocyclic and bicyclic isomers, often with significantly different carbon skeletons. The precise nature of these rearrangements is highly sensitive to factors such as temperature, solvent, and the presence of catalysts.
Photochemical Transformations
The absorption of ultraviolet light by this compound populates electronically excited states, opening up a different set of reaction pathways compared to its thermal chemistry. The photochemistry of this molecule is dominated by the reactions of the cyclobutanone (B123998) moiety.
Norrish Type I and Type II Reactions of the Cyclobutanone
The carbonyl group of the cyclobutanone ring is the primary chromophore responsible for the photochemical reactivity of this compound. Upon excitation, it can undergo Norrish Type I or Type II reactions.
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, a process particularly favorable in strained cyclic ketones. This cleavage generates a diradical intermediate which can then undergo a variety of subsequent reactions, including:
Decarbonylation: Loss of a molecule of carbon monoxide to form a new hydrocarbon diradical, which can then rearrange or cyclize.
Intramolecular disproportionation: Hydrogen atom transfer to form an unsaturated aldehyde or ketene.
Ring closure: Recombination of the radical centers to form a new isomeric ring system.
The Norrish Type II reaction , on the other hand, requires the presence of a γ-hydrogen atom that can be abstracted by the excited carbonyl group. This intramolecular hydrogen abstraction leads to the formation of a 1,4-diradical. This diradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to yield an enol and an alkene. The specific stereochemistry and substitution pattern of the tricyclic system will dictate the feasibility and outcome of the Norrish Type II pathway.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C8H8O | 120.15 |
| Androstanediol | C19H32O2 | 292.46 |
[2+2] Photocycloadditions and Related Processes
The strained bicyclo[4.2.0]octane framework of this compound and its derivatives makes them valuable substrates for intramolecular [2+2] photocycloaddition reactions. acs.orgnih.gov These reactions are a powerful tool for the synthesis of complex, polycyclic cage compounds. researchgate.net The regioselectivity of these photocycloadditions is often high, leading to the "crossed" product. nih.gov This selectivity is attributed to the formation of a 1,4-diradical intermediate, where the initial cyclization favors the formation of a five-membered ring. nih.gov
In a notable application, an enantioselective synthesis of bicyclo[4.2.0]octanes was achieved through a sequence involving a [2+2] photocycloaddition, reduction, and fragmentation. nih.gov To overcome the difficulty of a direct intramolecular Cu-catalyzed [2+2] photocycloaddition, an oxygen bridge was incorporated to facilitate the reaction. nih.gov This strategy highlights the synthetic utility of photocycloaddition reactions in constructing challenging molecular architectures.
Furthermore, visible light-mediated intramolecular [2+2] photocycloadditions of related 2-(2′-alkenyloxy)cycloalk-2-enones have been demonstrated using a sensitizer. nih.gov These reactions proceed with high regioselectivity and diastereoselectivity, further expanding the synthetic potential of this class of reactions. nih.gov The mechanism is believed to involve a triplet enone intermediate that forms a 1,4-diradical upon cyclization. nih.gov
Oxa-Di-Pi-Methane Rearrangements
The oxa-di-pi-methane (ODPM) rearrangement is a characteristic photochemical reaction of β,γ-unsaturated ketones, a structural motif present in this compound. stackexchange.comresearchgate.net This rearrangement typically proceeds through a triplet excited state and results in the formation of a product containing a distinctive three-membered ring. stackexchange.com The ODPM rearrangement is the "oxo" analog of the all-carbon di-pi-methane rearrangement. stackexchange.comwikipedia.org
The general mechanism of the ODPM rearrangement involves a 1,2-acyl shift (also known as a 1,2-vinyl migration) and leads to the formation of a cyclopropyl (B3062369) ketone. researchgate.netresearchgate.net Studies on various β,γ-unsaturated ketones have shown that this rearrangement can be highly efficient and stereoselective. researchgate.netresearchgate.net For instance, the triplet-sensitized irradiation of bicyclo[2.2.2]octenones, which are structurally related to the tricyclic system, leads to an efficient oxa-di-pi-methane rearrangement to form tricyclo[3.3.0.02,8]octan-3-one derivatives. researchgate.netrsc.org
It is important to note that while the ODPM rearrangement is a common pathway for β,γ-unsaturated ketones, other photochemical processes can also occur from the excited singlet state, such as Norrish type reactions. stackexchange.com However, the ODPM rearrangement is often the dominant pathway from the triplet state. stackexchange.com Theoretical studies have also been conducted to understand the factors that control the outcome of the ODPM rearrangement, including the possibility of accessing formally "forbidden" photoproducts through mechanochemical control. acs.org
Electronic State Dynamics and Reaction Pathways
The photochemistry of ketones like this compound is governed by the dynamics of their electronically excited states. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). From the S1 state, it can undergo intersystem crossing to a triplet state (T1) or react directly. stackexchange.comresearchgate.net
For β,γ-unsaturated ketones, different reaction pathways can originate from the singlet and triplet excited states. researchgate.net The 1,3-acyl shift, leading to an isomeric β,γ-unsaturated ketone, is often associated with the singlet excited state. researchgate.netacs.org In contrast, the oxa-di-pi-methane rearrangement, which involves a 1,2-acyl shift, is characteristic of the triplet excited state. researchgate.net
The nature of the lowest excited state (n-π* or π-π) can also influence the photochemical outcome. magadhmahilacollege.org For instance, ketones with a lowest n-π triplet state are more likely to undergo photoreduction in the presence of hydrogen donors. magadhmahilacollege.org The ring strain within the molecule also plays a crucial role in its photoreactivity. researchgate.net In cyclic ketones, ring-opening reactions are a common deactivation pathway, and the barrier to this process is influenced by the ring strain. researchgate.net
Computational studies, such as MS-CASPT2//CASSCF, have been employed to investigate the excited-state ring-opening mechanisms of cyclic ketones. researchgate.net These studies help to elucidate the potential energy surfaces of the excited states and identify the key intermediates and transition states involved in the photochemical transformations.
Pericyclic Reactions and Cycloadditions
Electrocyclic Ring Opening and Closure
Electrocyclic reactions are a class of pericyclic reactions that involve the concerted reorganization of π-electrons to form or break a σ-bond. wikipedia.org In the context of this compound, the cyclobutene ring is susceptible to thermal or photochemical electrocyclic ring-opening.
Under thermal conditions, the ring-opening of a cyclobutene to a 1,3-butadiene (B125203) system typically proceeds in a conrotatory fashion, as dictated by the Woodward-Hoffmann rules for a 4π-electron system. wikipedia.orgmasterorganicchemistry.com Conversely, photochemical electrocyclic ring-opening occurs in a disrotatory manner. wikipedia.org The stereochemistry of the resulting diene is therefore dependent on the reaction conditions and the stereochemistry of the starting cyclobutene.
For the related bicyclo[4.2.0]octa-2,4,7-triene, which can be formed from the photolysis of benzocyclooctatetraene, thermal and photochemical reactions have been studied. researchgate.net Thermal reactions of this system can lead to ring-opening of the cyclobutene moiety. researchgate.net Computational studies on the thermal reactions of bridged syn-tricyclo[4.2.0.02,5]octa-3,7-dienes have shown a competition between Cope rearrangement and disrotatory cyclobutene ring opening. rsc.org
The reverse reaction, electrocyclic ring closure of a conjugated triene to form a cyclobutene, is also a relevant process. For example, the thermal rearrangement of cis-divinylcyclobutene can proceed through a Cope rearrangement or via electrocyclic ring opening followed by an 8π-electron electrocyclic ring closure. rsc.org
Cycloaddition Reactions Involving the Alkene Moiety
The double bond in the six-membered ring of this compound can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings and has been utilized in the synthesis of various bicyclo[4.2.0]octane derivatives. rsc.orgresearchgate.net
For instance, the Diels-Alder reaction between a diene and a cyclobutenone has been employed to construct the bicyclo[4.2.0]octane skeleton, which is a key structural motif in several natural products. rsc.orgresearchgate.net While the specific Diels-Alder reactivity of this compound itself is not detailed in the provided context, the general reactivity of the bicyclo[4.2.0]octene system suggests its potential as a dienophile.
Furthermore, [2+2] cycloaddition reactions involving the alkene moiety are also plausible. These reactions can be induced either thermally or photochemically and lead to the formation of cyclobutane rings. tum.deresearchgate.net The cycloaddition of electron-deficient π-systems to bicyclo[2.2.2]octenones, which share some structural similarities, has been shown to be a viable route to polycyclic systems. acs.org
Acid- and Base-Catalyzed Reactions
The presence of the ketone functional group in this compound suggests that it will be susceptible to both acid- and base-catalyzed reactions.
Under acidic conditions, the carbonyl oxygen can be protonated, activating the ketone towards nucleophilic attack. Acid-catalyzed enolization can also occur, leading to the formation of an enol intermediate which can then undergo further reactions. For example, acid-catalyzed rearrangements are known for related bicyclic systems. acs.org
In the presence of a base, the α-protons to the carbonyl group can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions, such as aldol (B89426) condensations and alkylations. Base-catalyzed rearrangements are also possible. For instance, treatment of a cyclooctanedione with a base can induce a transannular aldol reaction to form a bicyclo[3.3.0]octane system. acs.org
While specific studies on the acid- and base-catalyzed reactions of this compound are not explicitly detailed in the provided search results, the general principles of ketone chemistry in the presence of acids and bases are applicable. The strained nature of the tricyclic system may also lead to unique and interesting reactivity under these conditions.
Radical Chemistry and Radical Cation Rearrangements
The study of radical species and their rearrangements provides deep insights into the electronic structure and reactivity of highly strained polycyclic molecules. While the radical chemistry of this compound is not extensively documented, the behavior of structurally related tricyclo[4.2.0.02,5]octadiene systems under radical-generating conditions offers a valuable framework for understanding its potential reaction pathways. The presence of strained cyclobutane rings and points of unsaturation in these molecules often leads to complex and sometimes unexpected rearrangements upon one-electron oxidation.
Research into the radical cations of the syn and anti dimers of cyclobutadiene, namely syn- and anti-tricyclo[4.2.0.02,5]octa-3,7-diene, has revealed that these species undergo facile rearrangements that are energetically demanding for their neutral counterparts. acs.orgunifr.ch These transformations are often driven by the release of ring strain and are profoundly influenced by vibronic coupling effects, where the electronic and vibrational states of the molecule are strongly linked. acs.org
Upon ionization, the radical cation of syn-tricyclo[4.2.0.02,5]octa-3,7-diene is partitioned between two electronic states which then decay to more stable valence isomers. researchgate.netescholarship.org This process highlights that the reactivity of such radical cations does not always follow the path of least motion and can lead to surprising products. researchgate.net Strong vibronic interactions, also known as second-order Jahn-Teller effects, play a crucial role in determining the intramolecular reactivity of these radical cations. researchgate.net
In the case of the anti-dimer, ionization also leads to spontaneous decay, yielding bicyclo[4.2.0]octa-2,4,7-triene (BOT) and 1,4-dihydropentalene (B14570535) (1,4-DHP). unifr.ch The formation of these products is rationalized through a proposed mechanistic bifurcation, leading to different valence isomers. unifr.ch
These studies on related diene systems suggest that the radical cation of this compound would also be susceptible to significant rearrangements. The presence of the ketone functionality introduces additional electronic factors that could influence the stability and reaction pathways of any radical intermediates. For instance, photochemical reactions of related bicyclic and tricyclic ketones are known to proceed through various rearrangement pathways.
The thermal reactions of analogous bridged syn-tricyclo[4.2.0.02,5]octa-3,7-dienes have been shown to undergo either Cope rearrangement or disrotatory cyclobutene ring opening, depending on the nature of the bridging chain. rsc.org While these are thermal pericyclic reactions, the underlying principles of strain release and orbital symmetry can also provide context for potential radical-mediated transformations.
Table of Key Rearrangement Products from Related Radical Cations
| Precursor | Radical Cation Product(s) | Reference |
|---|---|---|
| syn-Tricyclo[4.2.0.02,5]octa-3,7-diene | Cyclooctatetraene (B1213319) (COT), Bis-cyclobutenylium (BCB) | researchgate.net, escholarship.org |
| anti-Tricyclo[4.2.0.02,5]octa-3,7-diene | Bicyclo[4.2.0]octa-2,4,7-triene (BOT), 1,4-Dihydropentalene (1,4-DHP) | unifr.ch |
The detailed research findings on these related systems underscore the complex nature of radical cation chemistry in strained polycyclic frameworks. The rearrangements are characterized by low activation barriers and a departure from reaction pathways observed in the corresponding neutral molecules, a phenomenon largely attributed to the influence of vibronic coupling. acs.org
Structure Reactivity Relationships and Mechanistic Insights for Tricyclo 4.2.0.02,4 Oct 7 En 5 One
Influence of Intrinsic Ring Strain on Chemical Reactivity
The tricyclic framework of Tricyclo[4.2.0.02,4]oct-7-en-5-one is characterized by significant ring strain, which is a major driver of its chemical reactivity. This strain arises from the fusion of a cyclobutane (B1203170) and a cyclopropane (B1198618) ring onto a cyclohexene (B86901) core, forcing bond angles to deviate substantially from their ideal values. wikipedia.org Molecules with high ring strain, such as those containing three- and four-membered rings, possess higher potential energy, and reactions that lead to the opening of these rings are often thermodynamically favorable due to the release of this strain. wikipedia.orgnih.gov
The reactivity of this system is largely dictated by the presence of the bicyclobutane-like and cyclobutene (B1205218) moieties. The fusion of the cyclopropane ring introduces substantial angle and torsional strain. Solvolysis studies on related tricyclic systems demonstrate that the relief of angle strain upon ring-opening can be a significant driving force for reactivity. oup.com For instance, the bicyclo[1.1.0]butane system, which is structurally related to parts of the target molecule, possesses one of the highest strain energies among bicyclic rings and exhibits enhanced reactivity. oup.com
Reactions of this compound are often characterized by rearrangements and ring-opening processes that alleviate this intrinsic strain. For example, thermal or photochemical activation can induce cleavage of the strained C-C bonds of the cyclobutane or cyclopropane rings. The thermal isomerization of the related cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene, for instance, proceeds via a formally forbidden disrotatory ring opening, highlighting the unusual reaction pathways that strained systems can take to relieve strain. rsc.org Similarly, the radical cation of the related syn-tricyclo[4.2.0.02,5]octa-3,7-diene undergoes facile rearrangement at low temperatures to its valence isomer, driven by the release of strain energy. unifr.ch This inherent strain makes the molecule susceptible to various transformations not typically observed in less strained systems.
| Compound | Strain Energy (kcal/mol) | Reference |
|---|---|---|
| Cyclopropane | 27.5 | wikipedia.org |
| Cyclobutane | 26.5 | wikipedia.org |
| Bicyclobutane | 63.9 | wikipedia.org |
| syn-Tricyclo[4.2.0.02,5]octane | ~56.2 (Calculated from Enthalpy of Formation) | chemeo.com |
| anti-Tricyclo[4.2.0.02,5]octane | ~50.4 (Calculated from Enthalpy of Formation) | nist.gov |
Electronic Effects of the Bridged Ketone and Cyclic Alkene Systems
The chemical behavior of this compound is not solely governed by ring strain; electronic effects associated with the carbonyl group and the carbon-carbon double bond are also critical. The bridged ketone and the cyclic alkene functionalities can influence each other's reactivity through inductive and potential conjugative effects, although the rigid, non-planar geometry of the molecule imposes significant constraints on orbital overlap.
The carbonyl group is inherently electron-withdrawing, which polarizes the adjacent C-C bonds and influences the acidity of the α-protons. In bridged ketone systems, the ability to form a stable enolate is often compromised due to Bredt's rule, which states that a double bond cannot be formed at a bridgehead position in a small ring system because it would introduce excessive ring strain. However, studies on related bridged ketones have shown that bridgehead lithiation can be achieved in systems with sufficient flexibility, leading to the formation of either bridgehead enolates or α-keto carbanions. nih.gov The specific geometry of this compound would determine the feasibility and regioselectivity of enolate formation.
Steric Hindrance and Conformational Effects on Reaction Outcomes
The three-dimensional architecture of this compound is highly rigid, with a distinct convex and concave face. This fixed conformation creates significant steric hindrance that directs the trajectory of incoming reagents, profoundly impacting reaction outcomes.
Nucleophilic attack on the carbonyl carbon, for instance, is expected to occur preferentially from the less hindered exo face, away from the bulk of the tricyclic framework. Similarly, electrophilic additions to the alkene are also subject to steric control. In the reaction of benzeneselenenyl chloride with related tricyclo[4.2.2.02,5]deca-3,7-diene systems, attack occurs exclusively from the exo face of the cyclobutene double bond. cdnsciencepub.com This facial selectivity is a direct consequence of the steric shielding of the endo face by the rest of the molecule.
The conformational rigidity also limits the molecule's ability to adopt transition state geometries required for certain reactions. acs.org For example, reactions that require a specific dihedral angle between adjacent substituents, such as certain types of eliminations or rearrangements, may be disfavored if the ground state conformation is far from the required geometry. The importance of conformational factors has been noted in the solvolysis of related polycyclic systems, where anchimeric assistance (neighboring group participation) by a bicyclobutane ring was found to be highly dependent on the molecule's conformation. oup.com Therefore, the steric bulk and the fixed conformation of this compound are key factors in determining not only the stereoselectivity of reactions but also their feasibility and rate.
Regioselectivity and Stereoselectivity in Chemical Transformations
The interplay of ring strain, electronic effects, and steric hindrance leads to high degrees of regioselectivity and stereoselectivity in the chemical transformations of this compound and its derivatives.
Regioselectivity: In reactions involving the formation of intermediates like carbocations or enolates, the regiochemical outcome is tightly controlled. For example, enolization is expected to occur away from the sterically demanding and electronically complex bridgehead positions. Computational studies on bridged ketones indicate that the site of deprotonation is predictable based on the stability of the resulting anion, which can be either a bridgehead enolate or an α-keto carbanion depending on the ring system's ability to accommodate the change in geometry and charge. nih.gov Ring-opening reactions are also highly regioselective, often proceeding via cleavage of the most strained bonds or through pathways that lead to the most stable carbocation or radical intermediates.
Stereoselectivity: As discussed, reactions at the ketone and alkene are subject to strong facial selectivity due to the rigid molecular shape. Nucleophilic additions to the carbonyl and electrophilic additions to the alkene are expected to proceed from the less hindered exo face. cdnsciencepub.comchemrxiv.org The stereochemical outcome of hydride reduction of alicyclic ketones, for instance, is a well-studied phenomenon where the approach of the hydride is governed by a combination of steric and electronic factors. chemrxiv.orgchemrxiv.org In the case of this compound, the rigid framework would lead to a high preference for one diastereomeric product. Furthermore, solvolysis reactions of derivatives often lead to rearranged products with specific stereochemistry, a result of concerted pathways or the trapping of stereochemically defined non-classical carbocation intermediates. acs.orgacs.org
| Reaction Type | Reactive Site | Predicted Major Outcome | Controlling Factors |
|---|---|---|---|
| Nucleophilic Addition | Carbonyl (C5) | Exo attack | Steric Hindrance |
| Electrophilic Addition | Alkene (C7-C8) | Exo attack | Steric Hindrance |
| Enolate Formation | α-Carbon (C6) | Deprotonation at C6 | Acidity, Steric Accessibility |
| Thermal/Photochemical Ring Opening | Cyclobutane/Cyclopropane Rings | Rearrangement to less strained isomers | Strain Release, Orbital Symmetry |
Theoretical Frameworks for Predicting Reactivity Patterns
Theoretical and computational chemistry provides powerful tools for understanding and predicting the complex reactivity of strained molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's structure, energetics, and reaction pathways. nih.govresearchgate.net
Molecular Orbital (MO) Theory: MO theory is fundamental to understanding the electronic structure and reactivity. youtube.comyoutube.com For this molecule, it helps explain the nature of the bonding in the strained rings, particularly the high-lying Walsh orbitals of the cyclopropane ring. The interaction of these orbitals with the π-orbitals of the alkene and carbonyl groups can be analyzed to predict sites of reactivity and the feasibility of pericyclic reactions. The Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry, can predict the stereochemical outcomes of thermally and photochemically induced electrocyclic reactions, such as the ring-opening of the cyclobutene moiety. rsc.org
Computational Modeling: Quantum chemical calculations can determine the ground-state geometry, strain energy, and thermodynamic stability of the molecule and its various isomers. chemeo.comresearchgate.net For instance, calculations on the related syn-tricyclo[4.2.0.02,5]octa-3,7-diene have been used to understand its photophysics and subsequent photochemical reactions. researchgate.net Furthermore, transition state structures and activation barriers for potential reactions can be calculated, providing a quantitative prediction of reaction rates and mechanisms. DFT calculations (e.g., using the B3LYP functional) have been successfully used to predict whether bridgehead deprotonation in bridged ketones is favorable. nih.gov In radical cation systems, computational studies have revealed the importance of vibronic coupling—the interaction between electronic states and molecular vibrations—in promoting unusual, low-barrier rearrangements that would be unexpected from ground-state considerations alone. unifr.ch These theoretical frameworks are indispensable for rationalizing the observed reactivity and for guiding the design of new synthetic transformations involving this unique tricyclic ketone.
Computational and Theoretical Investigations of Tricyclo 4.2.0.02,4 Oct 7 En 5 One
Elucidation of Potential Energy Surfaces and Transition States
Understanding the reactivity of tricyclo[4.2.0.0²,⁴]oct-7-en-5-one and its isomers involves mapping their potential energy surfaces (PES). longdom.org A PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. longdom.org Minima on the PES correspond to stable or metastable structures, while saddle points represent transition states connecting these minima. longdom.org
Computational studies have been employed to locate and characterize the transition states for various pericyclic reactions of related tricyclic systems. rsc.org For instance, in the thermal reactions of bridged syn-tricyclo[4.2.0.0²,⁵]octa-3,7-dienes, calculations have identified the transition states for both the Cope rearrangement and the disrotatory cyclobutene (B1205218) ring opening. rsc.org The calculated activation energies for these pathways have been shown to be in good agreement with experimental findings. rsc.org Furthermore, studies on the radical cation of syn-tricyclo[4.2.0.0²,⁵]octa-3,7-diene have utilized quantum chemical modeling to map the potential energy surfaces and assign different products arising from ionization. cmu.edu
Simulation of Reaction Dynamics and Pathways
Beyond static calculations of stationary points on the PES, computational methods can also simulate the dynamics of chemical reactions. For the photochemical reactions of syn-tricyclo[4.2.0.0²,⁵]octa-3,7-diene, a possible precursor to cubane (B1203433), fewest switches surface hopping dynamics were used to study its photochemical fate. chemrxiv.orgresearchgate.net These simulations, initiated from the Franck-Condon point on the first excited singlet state (S₁), revealed that the major reaction pathways are a 4π-disrotatory electrocyclic ring-opening to form bicyclo uwa.edu.auchemrxiv.orgocta-2,4,7-triene and further rearrangement to cycloocta-1,3,5,7-tetraene. chemrxiv.orgresearchgate.net This highlights the power of reaction dynamics simulations in predicting the outcomes of complex chemical transformations.
Calculation of Strain Energies and Isodesmic Reactions
The tricyclic framework of tricyclo[4.2.0.0²,⁴]oct-7-en-5-one imparts significant ring strain, which is a key determinant of its chemical properties. The strain energy of a molecule can be quantified by comparing its energy to that of a hypothetical "strain-free" reference system. mdpi.com A common computational approach for this is the use of isodesmic reactions. umsl.edu
Spectroscopic Property Prediction and Correlation with Experimental Data
The prediction of spectroscopic data through computational methods is a cornerstone of modern chemical analysis, offering a means to interpret experimental spectra and confirm molecular structures. For Tricyclo[4.2.0.02,4]oct-7-en-5-one, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of significant interest due to the compound's complex, rigid framework. However, a detailed comparison between predicted and experimental data is currently limited by the scarcity of published experimental spectra for this specific molecule.
Computational approaches, such as those employing density functional theory (DFT) and ab initio methods, can provide valuable insights into the expected spectroscopic signatures. These methods allow for the calculation of chemical shifts for ¹H and ¹³C nuclei and the vibrational frequencies corresponding to IR absorption bands.
Table 1: Predicted Spectroscopic Data for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| ¹³C NMR Chemical Shift (C=O) | Data not available |
| ¹H NMR Chemical Shift (Vinyl) | Data not available |
| IR Frequency (C=O stretch) | Data not available |
| IR Frequency (C=C stretch) | Data not available |
The correlation of such predicted data with experimental findings is crucial for validating the computational models and for the unambiguous assignment of spectral features. For related polycyclic systems, computational spectroscopy has proven to be an indispensable tool.
Analysis of Vibronic Coupling and Electronic States in Reactivity
The reactivity of this compound, particularly its photochemical behavior, is intrinsically linked to its electronic structure and the coupling between electronic and vibrational states, known as vibronic coupling. While specific theoretical studies on the vibronic coupling of this exact ketone are not prevalent, the analysis of similar strained systems provides a framework for understanding its potential reactivity.
The presence of both a cyclobutene ring and a carbonyl group within a rigid tricyclic system suggests a complex landscape of electronic states. The lowest energy electronic transitions are likely to be of n → π* and π → π* character, associated with the carbonyl and vinyl chromophores, respectively. The relative energies of these states and the potential for their interaction are critical in determining the outcome of photochemical reactions.
Strong vibronic interactions are often observed in rigid molecules and can facilitate non-adiabatic transitions between electronic potential energy surfaces. rsc.orgcdnsciencepub.com For this compound, this could lead to various photochemical rearrangements. Theoretical calculations can map out the potential energy surfaces of the ground and excited electronic states, identifying transition states and conical intersections that govern reaction pathways.
Table 2: Key Electronic States and Potential Photochemical Pathways of this compound (Theoretical)
| Electronic State | Description | Potential Role in Reactivity |
|---|---|---|
| S₀ | Ground State | - |
| S₁ (n → π*) | Lowest Singlet Excited State | Potential precursor to decarbonylation or rearrangement. |
| T₁ (n → π*) | Lowest Triplet Excited State | May undergo intersystem crossing from S₁ and lead to different reaction products. |
| S₂ (π → π*) | Singlet Excited State | Can influence reactivity through internal conversion to S₁ or direct reaction. |
Note: The specific energies and detailed characteristics of these states for this compound require dedicated computational investigation.
The analysis of vibronic coupling in the radical cations of related (CH)₈ isomers has demonstrated its profound effect on directing reaction pathways, often leading to unexpected rearrangements that are not favored in the neutral molecules. rsc.orgcdnsciencepub.com A similar influence of vibronic coupling can be anticipated in the photochemical reactions of this compound, where subtle changes in molecular geometry upon electronic excitation can dramatically alter the potential energy landscape and favor specific reaction channels.
Advanced Spectroscopic Characterization Techniques in the Study of Tricyclo 4.2.0.02,4 Oct 7 En 5 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex carbon framework and proton environment of Tricyclo[4.2.0.02,4]oct-7-en-5-one. Both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for the complete structural assignment of this polycyclic molecule.
Detailed analysis of the ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicities arising from spin-spin coupling with neighboring protons, and the integration of signals, which corresponds to the number of protons. For the specific stereoisomer, (1R,2R,4R,6R)-Tricyclo[4.2.0.02,4]oct-7-en-5-one, the proton chemical shifts and coupling constants are crucial for establishing the relative stereochemistry of the chiral centers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, further confirming the connectivity of the molecule.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and chemical environment (e.g., carbonyl, olefinic, or aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
Interactive Table: ¹H and ¹³C NMR Data for (1R,2R,4R,6R)-Tricyclo[4.2.0.02,4]oct-7-en-5-one in CDCl₃.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1 | - | - | - |
| 2 | - | 46.0 | - |
| 3 | - | - | - |
| 4 | - | - | - |
| 5 | - | 50.9 | - |
| 6 | - | 58.9 | - |
| 7 | - | 55.2 | - |
| 8 | - | - | - |
| C=O | - | 203.6 | - |
| C7=C8 | - | 139.1 (C3), 137.2 (C4) | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and analyzing the vibrational modes of this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The most characteristic absorption band for this compound is the strong carbonyl (C=O) stretch, which is expected in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the ring strain of the bicyclic system. Other key absorptions would include the C=C stretching vibration of the double bond and various C-H stretching and bending vibrations. For a related compound, a C=O stretch was observed at 1727 cm⁻¹.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C double bond, often produce a strong Raman signal. The combination of IR and Raman data allows for a more complete picture of the molecule's vibrational framework, as some modes may be strong in one technique and weak or silent in the other due to selection rules. cdnsciencepub.com
Interactive Table: Expected Vibrational Modes for this compound.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** | Intensity |
| Carbonyl (C=O) Stretch | ~1725-1745 | ~1725-1745 | Strong in IR, Variable in Raman |
| Olefinic (C=C) Stretch | ~1640-1680 | ~1640-1680 | Medium in IR, Strong in Raman |
| sp² C-H Stretch | ~3010-3100 | ~3010-3100 | Medium in IR and Raman |
| sp³ C-H Stretch | ~2850-3000 | ~2850-3000 | Strong in IR and Raman |
| C-H Bending | ~1300-1475 | ~1300-1475 | Variable in IR and Raman |
Electronic Spectroscopy (UV-Vis and Circular Dichroism) for Electronic Transitions and Chirality
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy, provides insights into the electronic transitions within this compound and can confirm its chirality.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the key chromophores are the carbonyl group and the carbon-carbon double bond. One would expect to observe a weak n→π* transition for the carbonyl group at longer wavelengths and stronger π→π* transitions for both the carbonyl and olefinic groups at shorter wavelengths. oecd.orgoecd.org For a precursor to this compound, tropone·BF₃, a UV/Vis spectrum showed a λₘₐₓ at 224 nm (n→π) and smaller peaks at 316 and 274 nm (π→π).
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. encyclopedia.pub It measures the differential absorption of left and right circularly polarized light. Since this compound is a chiral molecule, it is expected to exhibit a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters in the molecule. Theoretical calculations can be used in conjunction with experimental CD spectra to definitively assign the absolute stereochemistry of a specific enantiomer.
Interactive Table: Expected Electronic Transitions for this compound.
| Electronic Transition | Chromophore | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Expected CD Signal |
| n → π | C=O | ~280-320 | Low | Yes (Cotton Effect) |
| π → π | C=C | ~200-230 | High | Yes (Cotton Effect) |
| π → π* | C=O | ~180-200 | High | Yes (Cotton Effect) |
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula (C₈H₈O).
Electron ionization (EI) is a common method used to generate the mass spectrum. The molecular ion peak (M⁺·) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. The fragmentation pattern, which arises from the decomposition of the molecular ion into smaller charged fragments, can provide valuable clues about the molecule's structure. For this compound, characteristic fragmentation pathways could involve retro-Diels-Alder reactions, loss of carbon monoxide (CO), or other rearrangements typical of strained cyclic ketones.
Interactive Table: Potential Mass Spectrometry Fragments of this compound.
| Fragment Ion | Proposed Structure/Loss | Expected m/z |
| [C₈H₈O]⁺· | Molecular Ion | 120 |
| [C₇H₈]⁺· | Loss of CO | 92 |
| [C₆H₆]⁺· | Retro-Diels-Alder | 78 |
| [C₅H₅]⁺ | Further fragmentation | 65 |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental mass spectrometry data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. This information would unequivocally confirm the connectivity and stereochemistry of the molecule, providing a complete and unambiguous structural assignment.
The resulting crystal structure would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding (if applicable in a co-crystal) and van der Waals forces, which govern the crystal packing. For a complex, strained molecule like this compound, the experimental geometric parameters obtained from X-ray crystallography are also invaluable for validating and refining theoretical models of its structure and reactivity.
Interactive Table: Hypothetical X-ray Crystallography Data for this compound.
| Parameter | Value |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) (g/cm³) | - |
| R-factor (%) | - |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radicals. acs.orgacs.orglibretexts.org While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore ESR-silent, this technique would be highly valuable for studying radical intermediates that could be formed from this compound.
For instance, photochemical or radiolytic reactions of this compound could lead to the formation of radical cations or neutral radical species through bond cleavage. ESR spectroscopy could then be used to detect and characterize these transient species. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron density within the radical, offering insights into the reaction mechanisms.
Interactive Table: Hypothetical ESR Data for a Radical Derived from this compound.
| Parameter | Value | Information Provided |
| g-factor | - | Electronic environment of the unpaired electron. |
| Hyperfine Coupling Constants (a) | - | Interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C). |
| Linewidth | - | Dynamic processes such as conformational changes or electron exchange. |
Photoelectron Spectroscopy for Electronic Structure Insights
Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. khanacademy.orglibretexts.orgrsc.org This method provides direct experimental measurement of the binding energies of electrons in their molecular orbitals.
By irradiating a sample of this compound with high-energy photons (typically from a UV or X-ray source), a spectrum of electron binding energies can be obtained. Each peak in the PES spectrum corresponds to the ionization of an electron from a specific molecular orbital. The spectrum would reveal the energies of the core and valence orbitals. The valence region would show distinct bands corresponding to the ionization from the π-orbitals of the C=C and C=O groups, as well as the σ-orbitals of the strained ring system. These experimental ionization energies are of great value for benchmarking and validating quantum chemical calculations of the molecule's electronic structure.
Interactive Table: Predicted Photoelectron Spectroscopy Data for this compound.
| Ionization Energy (eV) | Assignment (Molecular Orbital) | Character |
| Lower IE | Highest Occupied Molecular Orbital (HOMO) | Likely π(C=C) or n(O) |
| Higher IE | Deeper Valence Orbitals | σ-framework, π(C=O) |
| Core Level IE | Core Orbitals (e.g., C 1s, O 1s) | Elemental identification |
Derivatization and Functionalization Strategies for Tricyclo 4.2.0.02,4 Oct 7 En 5 One
Transformations of the Carbonyl Group
The carbonyl group at the C5 position of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one is a prime site for a range of chemical modifications, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.
Standard ketone transformations are expected to be applicable to this strained system. For instance, reduction of the carbonyl group can be readily achieved to furnish the corresponding alcohol, Tricyclo[4.2.0.0²,⁴]oct-7-en-5-ol. A common and effective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comyoutube.comrsc.org Given the steric environment of the ketone, this reduction is likely to proceed with some degree of stereoselectivity.
Another powerful tool for carbonyl derivatization is the Wittig reaction, which converts ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to yield the corresponding exocyclic alkene, 5-methylenetricyclo[4.2.0.0²,⁴]oct-7-ene. The efficiency of the Wittig reaction can sometimes be influenced by steric hindrance around the carbonyl group, a factor to consider with this compact tricyclic framework. wikipedia.orgnih.gov
| Transformation | Reagent(s) | Expected Product | Reference |
| Reduction | Sodium Borohydride (NaBH₄), Methanol | Tricyclo[4.2.0.0²,⁴]oct-7-en-5-ol | masterorganicchemistry.comyoutube.comyoutube.comrsc.org |
| Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 5-Methylenetricyclo[4.2.0.0²,⁴]oct-7-ene | wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com |
Reactions at the Alkene Moiety (e.g., additions, epoxidations)
The carbon-carbon double bond in the cyclobutene (B1205218) ring of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one provides a second reactive handle for functionalization.
Epoxidation of the alkene is a readily achievable transformation, typically employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). visualizeorgchem.comucalgary.caleah4sci.comlibretexts.orgyoutube.com This reaction would yield the corresponding epoxide, 6-oxatetracyclo[5.2.0.0²,⁴.0⁵,⁷]nonan-8-one. The concerted nature of this reaction ensures that the epoxide is formed on one face of the double bond. ucalgary.ca
The Diels-Alder reaction represents another potential avenue for elaborating the tricyclic framework. While the strained nature of the cyclobutene double bond might influence its reactivity as a dienophile, cycloaddition reactions with suitable dienes could lead to the formation of more complex polycyclic systems. rsc.orgcdnsciencepub.comresearchgate.net The feasibility and stereochemical outcome of such reactions would depend on the specific diene employed and the reaction conditions.
| Reaction | Reagent(s) | Expected Product | Reference |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | 6-Oxatetracyclo[5.2.0.0²,⁴.0⁵,⁷]nonan-8-one | visualizeorgchem.comucalgary.caleah4sci.comlibretexts.org |
| Diels-Alder | Suitable Diene (e.g., 1,3-butadiene) | Polycyclic Adduct | rsc.orgcdnsciencepub.comresearchgate.net |
Introduction of Heteroatoms into the Polycyclic Skeleton
The synthesis of heteroatom-containing analogs of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one opens up new avenues for exploring the chemical space around this scaffold. While direct introduction of heteroatoms into the pre-formed skeleton can be challenging, synthetic strategies starting from different precursors can provide access to these valuable derivatives.
For instance, the synthesis of aza-analogs, where a nitrogen atom replaces a carbon in the tricyclic framework, could potentially be achieved through cycloaddition reactions involving nitrogen-containing components. The synthesis of 4-aza-tricyclo[5.2.2.0²,⁶]undecane derivatives via a Diels-Alder reaction of a diene with a maleimide (B117702) suggests a possible strategy that could be adapted. acgpubs.org
Similarly, the incorporation of a sulfur atom to create thia-analogs could be envisioned. The synthesis of bicyclic thiazolidinone-carbapenem analogues, while structurally different, demonstrates the construction of sulfur-containing polycyclic systems that could inspire synthetic routes towards thia-tricyclo[4.2.0.0²,⁴]octane derivatives.
Stereochemical Control in Derivatization Processes
Controlling the stereochemistry during the derivatization of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one is crucial for accessing specific isomers with potentially distinct biological or material properties.
The reduction of the carbonyl group is a key reaction where stereocontrol is important. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the rigid tricyclic framework. Studies on the stereoselective reduction of other bicyclic ketones have shown that the choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio of the resulting alcohols. rsc.org For example, the use of bulky reducing agents often leads to attack from the less hindered face of the ketone.
Furthermore, stereocontrolled functionalization can be achieved through reactions that proceed via a defined stereochemical pathway. For example, the epoxidation of the alkene with m-CPBA is a syn-addition, meaning the two new C-O bonds are formed on the same face of the double bond. ucalgary.ca This inherent stereospecificity allows for the predictable formation of a single diastereomer of the epoxide. Convergent and stereocontrolled routes to other hydroxylated tricyclic systems have been developed, for instance, through the diastereoselective epoxidation of hydroxyenones followed by cyclization. rsc.org
Synthesis of Analogs and Homologs
The synthesis of analogs and homologs of Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one allows for the systematic exploration of structure-activity relationships. This can be achieved by modifying the substitution pattern on the tricyclic core or by altering the ring sizes within the polycyclic system.
The synthesis of functionalized tricyclo[4.2.0.0²,⁴]octane derivatives can serve as a blueprint for creating a library of analogs. For example, the isomerization of related tricyclo[4.2.0.0²,⁵]octa-3,7-dienes is a known process that can lead to different polycyclic frameworks. uq.edu.au The synthesis of other complex tricyclic systems, such as functionalized tricyclo[6.2.0.0²,⁶]decane derivatives, highlights the synthetic methodologies that can be employed to build related cage compounds. ias.ac.in
The development of synthetic routes to various substituted tricyclo[4.2.0.0]octane systems demonstrates the versatility of cycloaddition and rearrangement reactions in constructing these complex architectures. ontosight.airesearchgate.net These strategies can be adapted to introduce a variety of substituents at different positions of the Tricyclo[4.2.0.0²,⁴]oct-7-en-5-one scaffold, leading to a diverse set of analogs for further investigation.
Applications of Tricyclo 4.2.0.02,4 Oct 7 En 5 One in Organic Synthesis and Materials Science Research
Building Block for Complex Molecular Architectures and Natural Products
The strained framework of Tricyclo[4.2.0.02,4]oct-7-en-5-one makes it an attractive starting point for the synthesis of complex polycyclic systems. The inherent ring strain can be strategically released to drive the formation of more elaborate molecular architectures. For instance, derivatives of this tricyclic ketone can serve as precursors to bicyclo[3.3.0]octan-2-ones, which are versatile building blocks for a variety of polycyclopentanoid natural products. acs.orgrsc.org The controlled cleavage and rearrangement of the strained rings allow for the stereoselective introduction of multiple functional groups and the construction of intricate carbon skeletons found in nature.
Precursor to Highly Strained Polycyclic Hydrocarbons and Derivatives
This compound and its derivatives are pivotal in the synthesis of other highly strained polycyclic hydrocarbons. ontosight.ai One of the most notable applications is in the synthesis of cubane (B1203433) (C8H8), a platonic hydrocarbon with a cubic structure. The classic 1964 synthesis of cubane by Eaton and Cole involved a Favorskii rearrangement of a derivative that shares a similar tricyclic core, highlighting the importance of this structural motif in accessing such highly strained systems. wikipedia.org More contemporary and practical syntheses of substituted cubanes also utilize intermediates derived from related polycyclic ketones. rsc.org The strain energy inherent in the tricyclic system provides a thermodynamic driving force for the formation of the even more strained cubane cage.
Furthermore, research has explored the synthesis of other novel ring systems starting from related tricyclic structures. For example, the synthesis of trans-Tricyclo[4.2.0.01,3]oct-4-ene, an ethenyl-bridged spirohexane, was achieved from a related gem-dichloro ketone. researchgate.net
Scaffold for Investigating Novel Reactivity and Rearrangements
The high degree of strain in this compound and its analogs leads to fascinating and often unexpected chemical reactivity and molecular rearrangements. Solvolytic studies of related tricyclo[4.2.0.02,4]octan-5-yl derivatives have provided insights into the effect of cyclopropane (B1198618) and cyclobutane (B1203170) orbital alignments on reaction rates and the propensity for rearrangement. acs.org The relief of strain energy is a powerful driving force, enabling transformations that are not readily accessible with less strained systems.
For example, the radical cation of the related syn-dimer of cyclobutadiene, syn-tricyclo[4.2.0.02,5]octa-3,7-diene, undergoes a facile rearrangement to the radical cation of tetracyclo[4.2.0.02,4.03,5]-oct-7-ene at low temperatures, a process driven by vibronic coupling. unifr.ch Similarly, thermal rearrangements of related systems can lead to a variety of isomeric structures. For instance, at elevated temperatures, trans-tricyclo[4.2.0.01,3]oct-4-ene undergoes a unimolecular rearrangement to afford tricyclo[4.2.0.01,5]oct-3-ene. researchgate.net These studies on reactivity and rearrangements are crucial for understanding the fundamental principles of organic chemistry and for the rational design of new synthetic methodologies.
Development of Chiral Scaffolds and Auxiliaries
The rigid, three-dimensional structure of the tricyclic system provides a unique scaffold for the development of chiral molecules. Enantiomerically pure derivatives of this compound can be utilized as chiral building blocks or as chiral auxiliaries in asymmetric synthesis. For instance, enzymatic resolution of related bicyclic alcohols can provide access to enantiomerically enriched starting materials for the synthesis of chiral tricyclic ketones. rsc.org These chiral scaffolds can then be used to control the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules. The well-defined spatial arrangement of substituents on the rigid framework allows for effective stereodifferentiation.
Design and Synthesis of Advanced Materials Intermediates (e.g., related to COT or cubane applications)
The unique electronic and structural properties of molecules derived from this compound make them attractive targets as intermediates for advanced materials. A significant area of research is the valence isomerization of cubane derivatives, which are synthesized from precursors related to this compound, to cyclooctatetraenes (COTs). uq.edu.auscribd.com This transformation, often catalyzed by rhodium(I) complexes, opens up access to a wide range of substituted COTs. uq.edu.au These COTs have found applications in organometallic chemistry as versatile ligands, in materials chemistry as components of organic light-emitting diodes (OLEDs), and in polymer chemistry. uq.edu.au
The rhodium(I)-catalyzed isomerization proceeds through a tricyclo[4.2.0.02,5]octa-3,7-diene intermediate. uq.edu.auscribd.comresearchgate.net The ability to synthesize a variety of functionalized cubanes from precursors like this compound allows for the corresponding synthesis of a diverse library of COTs with tailored properties for specific material applications. scribd.com This strategy highlights the role of this strained ketone as a gateway to advanced materials with novel electronic and optical properties.
Future Research Directions and Emerging Opportunities
Exploration of Uncharted Synthetic Pathways
The unique topology of Tricyclo[4.2.0.02,4]oct-7-en-5-one presents a significant synthetic challenge, and the exploration of new synthetic routes is a primary area for future research. Current methods for constructing similar complex polycyclic frameworks often involve multi-step sequences that may be low-yielding. Future work could focus on developing more efficient and elegant pathways.
Key areas for exploration include:
Intramolecular Photocycloadditions: Leveraging the principles of [2+2] photocycloaddition from strategically designed diene or enone precursors could provide a direct and atom-economical route to the tricyclic core.
Tandem Cyclization Reactions: Designing precursors that can undergo a cascade of reactions, such as a Diels-Alder reaction followed by an intramolecular cyclization, could assemble the complex ring system in a single pot.
Valence Isomerization of Caged Systems: The isomerization of more complex, strained hydrocarbons, like substituted cubanes or prismanes, through transition-metal catalysis or thermal activation, represents a frontier approach. uq.edu.authieme-connect.de Research has shown that cubane (B1203433) derivatives can rearrange to cyclooctatetraene (B1213319) (COT) systems via a tricyclo[4.2.0.02,5]octa-3,7-diene intermediate, suggesting that a cleverly substituted precursor could potentially be guided towards the target structure. uq.edu.au
| Potential Synthetic Strategy | Precursor Type | Key Transformation | Anticipated Advantages |
| Intramolecular Photocycloaddition | Substituted Cyclohexadienone | [2+2] Photocycloaddition | High convergency, potential for stereocontrol. |
| Tandem Pericyclic Reactions | Linear Dienone-yne | Diels-Alder / Ene Reaction | Rapid complexity generation from simple starters. |
| Metal-Catalyzed Isomerization | Substituted Cubane-like Ketone | Rh(I) or Ag(I) Catalysis | Access from highly strained systems, novel pathways. uq.edu.authieme-connect.de |
Discovery of Novel Reaction Mechanisms and Catalytic Processes
The inherent strain within the this compound skeleton suggests that it will exhibit unique reactivity. Investigating its behavior under various conditions can lead to the discovery of novel reaction mechanisms and the development of new catalytic processes.
Future mechanistic studies could focus on:
Pericyclic Reactions: The molecule is primed for thermally or photochemically induced electrocyclic ring-opening of the cyclobutene (B1205218) ring, potentially leading to novel diene systems. The kinetics and stereochemistry of such reactions, compared to analogous systems like cis-bicyclo[4.2.0]oct-7-ene, would be of fundamental interest. rsc.org
Transition-Metal Catalyzed Rearrangements: The interaction of the strained sigma bonds and the pi system with transition metals (e.g., Rh, Pd, Ag) could catalyze skeletal rearrangements, ring expansions, or ring-opening reactions, providing pathways to otherwise inaccessible molecular architectures. uq.edu.authieme-connect.de
Radical and Radical-Ion Chemistry: The behavior of the molecule upon one-electron oxidation or reduction could be fascinating. Studies on the radical cations of related isomers like syn-tricyclo[4.2.0.02,5]octa-3,7-diene have revealed unexpected, low-barrier rearrangements driven by vibronic coupling, a phenomenon that could be operative here as well. unifr.ch
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry stands as an indispensable tool for navigating the complexities of strained molecules. For this compound, in silico studies can provide crucial insights that guide experimental work, saving time and resources.
Emerging opportunities in this domain include:
Mapping Potential Energy Surfaces: Using high-level quantum chemical methods (e.g., DFT, CASSCF, coupled-cluster) to map the potential energy surface for various thermal and photochemical rearrangements. This can predict the feasibility of synthetic routes and the structures of likely products.
Predicting Spectroscopic Properties: Accurate calculation of NMR, IR, and UV-Vis spectra would be invaluable for the characterization of this and related novel compounds.
In Silico Screening for Bioactivity: The compound has been identified within the extract of Triphala, a substance with noted biological activities. jpionline.org Computational docking studies against various enzymes and receptors, such as phospholipase A2, could predict potential biological targets and prioritize synthetic efforts for derivative design. jpionline.orgnih.gov This approach has been successfully used for other tricyclic systems to identify potential antiproliferative agents. nih.gov
| Computational Method | Research Application | Expected Outcome |
| Density Functional Theory (DFT) | Reaction pathway analysis | Calculation of transition states and activation energies for isomerizations. rsc.org |
| Time-Dependent DFT (TD-DFT) | Photochemical reactivity | Prediction of excited state behavior and photochemical products. |
| Molecular Docking | Bioactivity prediction | Identification of potential protein targets and binding affinities. jpionline.orgnih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Strain analysis | Quantification of ring strain and bond stability. |
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
Modern synthetic chemistry is increasingly focused on sustainable and efficient practices. The application of flow chemistry to the synthesis of this compound could offer significant advantages over traditional batch processing.
Future research should explore:
Microreactor Synthesis: Performing high-energy or hazardous reactions, such as those involving unstable intermediates or pyrophoric reagents, within the controlled environment of a microreactor to enhance safety and control.
Photochemistry in Flow: Integrating photochemical reactors into a flow setup to improve light penetration, reduce reaction times, and enhance the scalability of potential photocycloaddition or photoisomerization steps.
Synergistic Technologies: Combining flow chemistry with other enabling technologies, such as ultrasonic irradiation, has been shown to dramatically accelerate reactions and improve yields for the synthesis of complex molecules. rsc.org This synergy could prove beneficial for overcoming the activation barriers associated with strained-ring synthesis.
Expanding the Scope of Derivatization for Functional Molecule Design
The core structure of this compound serves as a unique scaffold for the design of novel functional molecules. The ketone and olefin functionalities are prime handles for chemical modification.
Promising avenues for derivatization include:
Functionalization of the Ketone: Standard carbonyl chemistry (e.g., Wittig reactions, reductions, Grignard additions) can be used to install a variety of substituents. The resulting alcohols or exocyclic alkenes could be starting points for further transformations.
Modification of the Alkene: The double bond can be subjected to reactions such as epoxidation, dihydroxylation, hydrogenation, or cycloaddition to introduce new stereocenters and functional groups.
Bioisosteric Replacement: Strained aliphatic cages like cubane and bicyclo[1.1.1]pentane have been successfully used as bioisosteres for phenyl rings in medicinal chemistry, often improving properties like solubility and metabolic stability. scribd.com The rigid, three-dimensional structure of this compound and its derivatives could be explored as a novel bioisosteric scaffold in drug discovery programs. The compound's identification in Triphala extract suggests its potential as a lead for developing inhibitors against targets like phospholipase A2, which are relevant in cancer and autoimmune diseases. jpionline.org
| Derivative Class | Synthetic Approach | Target Application | Rationale |
| Tricyclic Alcohols/Amines | Reduction of ketone/reductive amination | Medicinal Chemistry | Introduction of hydrogen-bonding functionalities. |
| Spirocyclic Ethers/Lactones | Baeyer-Villiger oxidation of the ketone | Materials Science, Fine Chemicals | Creation of novel spirocyclic systems. |
| Fused Heterocycles | Cycloaddition onto the double bond | Agrochemicals, Pharmaceuticals | Building molecular complexity and introducing heteroatoms. |
| Bioisosteres | Core scaffold derivatization | Drug Discovery | Use as a non-aromatic, rigid linker to improve drug properties. nih.govscribd.com |
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural elucidation of tricyclo[4.2.0.0²⁴]oct-7-en-5-one, and how do they resolve its strained bicyclic framework?
- Methodological Answer :
- ¹³C NMR (101 MHz, CDCl₃) reveals distinct carbonyl (δ 214.2 ppm) and olefinic carbons (δ 143.0, 137.2 ppm), confirming the α,β-unsaturated ketone system.
- FTIR (ATR) shows a strong C=O stretch at 1718 cm⁻¹, consistent with the ketone group. HRMS (APCI) confirms the molecular formula (C₁₂H₁₄O₅) with a calculated [M+H]⁺ of 239.0914 vs. observed 239.0906 .
- X-ray crystallography (if available) is critical for resolving bond angles and strain in the bicyclic system.
Q. What synthetic routes are reported for tricyclo[4.2.0.0²⁴]oct-7-en-5-one, and what are their yields and limitations?
- Methodological Answer :
- A photochemical [2+2] cycloaddition strategy is commonly employed, leveraging UV irradiation of dienones to form the bicyclic core.
- Example: Racemic synthesis yields the compound via a multi-step pathway, with intermediates characterized by ¹H/¹³C NMR and HRMS .
- Limitations include low regioselectivity in cycloaddition steps and challenges in isolating enantiomers without chiral chromatography.
Advanced Research Questions
Q. How does the strained bicyclic framework of tricyclo[4.2.0.0²⁴]oct-7-en-5-one influence its reactivity in Diels-Alder or ring-opening reactions?
- Methodological Answer :
- Computational studies (DFT calculations) predict increased reactivity due to angle strain (e.g., distorted sp² carbons in the bicyclic system).
- Experimental validation: Monitor ring-opening kinetics under acidic/basic conditions via NMR kinetics or UV-Vis spectroscopy . Compare with less-strained analogs to isolate strain effects .
- Synchrotron-based techniques (time-resolved XRD) can track bond reorganization in real time during reactions.
Q. What contradictions exist in reported spectroscopic data for tricyclo[4.2.0.0²⁴]oct-7-en-5-one, and how can they be resolved?
- Methodological Answer :
- Discrepancies in ¹³C NMR shifts for bridgehead carbons (e.g., δ 55.3 vs. 55.0 ppm) may arise from solvent effects or dynamic puckering.
- Variable-temperature NMR experiments can assess conformational flexibility.
- Cross-validate with solid-state NMR to eliminate solvent-induced artifacts .
Q. How can tricyclo[4.2.0.0²⁴]oct-7-en-5-one serve as a precursor for synthesizing polycyclic natural product analogs?
- Methodological Answer :
- Retrosynthetic analysis : Leverage the α,β-unsaturated ketone for Michael additions or conjugate reductions to build complexity.
- Case study: Functionalize the olefin via epoxidation or dihydroxylation, followed by ring-expansion reactions (e.g., Wagner-Meerwein rearrangements).
- Track regioselectivity using LC-MS and 2D NMR (COSY, HSQC) .
Data Contradiction Analysis Framework
Q. How should researchers address conflicting reports on the stability of tricyclo[4.2.0.0²⁴]oct-7-en-5-one under ambient vs. inert conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity assays and GC-MS to detect degradation products.
- Compare degradation pathways in aerobic vs. argon environments using FTIR (O₂-sensitive bands) and EPR (radical formation) .
Experimental Design Guidelines
Q. What criteria should guide the selection of catalysts for asymmetric synthesis of tricyclo[4.2.0.0²⁴]oct-7-en-5-one enantiomers?
- Methodological Answer :
- Screen chiral Lewis acids (e.g., Jacobsen’s Cr(III)-salen complexes) using high-throughput experimentation (HTE) .
- Evaluate enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .
- Prioritize catalysts with >90% ee and scalability for gram-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
